The Chemical Dynamics of 4-Nitrosopiperazine-1-carbaldehyde: Stability, Degradation Kinetics, and Analytical Workflows
The Chemical Dynamics of 4-Nitrosopiperazine-1-carbaldehyde: Stability, Degradation Kinetics, and Analytical Workflows
Executive Summary
4-Nitrosopiperazine-1-carbaldehyde (CAS: 2455384-08-2), chemically synonymous with 1-formyl-4-nitrosopiperazine, occupies a critical intersection between pharmaceutical impurity profiling and environmental engineering. As a Nitrosamine Drug Substance-Related Impurity (NDSRI), it emerges in piperazine-based pharmacophores exposed to formylating and nitrosating agents. Concurrently, in industrial post-combustion carbon capture, it is a highly scrutinized degradation product of aqueous piperazine (PZ) solvents[1].
This technical whitepaper provides an authoritative analysis of the stability, degradation pathways, and self-validating analytical methodologies required to accurately quantify and mitigate this compound.
Mechanistic Pathways: Formation and Degradation
The Formation Cascade
The genesis of 4-nitrosopiperazine-1-carbaldehyde is fundamentally a two-step electrophilic substitution process. First, piperazine (PZ) undergoes formylation via exposure to formaldehyde, formic acid, or oxidative cleavage of carbon species, yielding 1-formylpiperazine (NFPZ)[1]. The remaining secondary amine on the NFPZ ring is highly susceptible to nitrosation. In the presence of nitrogen oxides (NOx) or nitrites under acidic conditions, the nitrosonium ion (NO⁺) attacks the secondary amine, forming the stable N-nitrosamine target.
Degradation Modalities
Understanding how this molecule degrades is essential for both environmental fate modeling and pharmaceutical shelf-life determination.
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Photolytic Cleavage (UV-A): N-nitrosamines are notoriously photolabile. The N–NO bond exhibits a characteristic n→π∗ electronic transition in the 330–350 nm range. Photon absorption induces rapid homolytic cleavage, releasing nitric oxide (NO•) and generating a 1-formylpiperazinyl radical.
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Hydroxyl Radical (•OH) Oxidation: In atmospheric chemistry and advanced oxidation processes (AOPs), •OH attack dictates the compound's half-life. Because both nitrogen atoms in 4-nitrosopiperazine-1-carbaldehyde are fully substituted, •OH cannot abstract an N–H proton. Instead, oxidation obligatorily proceeds via C–H abstraction on the piperazine methylene bridges. This generates a carbon-centered radical that rapidly adds O₂ to form a peroxy radical, ultimately resolving into a metastable cyclic alkoxy radical. This intermediate undergoes spontaneous ring-opening, yielding complex diamides and nitramine derivatives[2].
Formation and degradation pathways of 4-nitrosopiperazine-1-carbaldehyde.
Empirical Methodologies: Self-Validating Analytical Protocols
When analyzing nitrosamines, the greatest risk is artifactual formation —the accidental synthesis of the nitrosamine during sample preparation or ionization. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system.
Protocol: Trace Quantification and Stability Profiling via LC-HRMS
Step 1: Immediate Sample Quenching
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Action: Immediately upon extracting a sample from a stability chamber or reactor, spike the matrix with 10 mM ascorbic acid or sodium azide.
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The Causality: Residual nitrites in the sample matrix will rapidly react with any free 1-formylpiperazine the moment the sample is acidified for LC analysis. Ascorbic acid acts as a rapid reducing agent, converting reactive nitrite ( NO2− ) into unreactive nitric oxide (NO), thereby freezing the chemical state of the sample and preventing false positives.
Step 2: Chromatographic Separation
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Action: Utilize a reversed-phase UHPLC system equipped with a High-Strength Silica (HSS) T3 column, using a gradient of 0.1% formic acid in water and methanol.
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The Causality: Standard C18 columns often fail to retain highly polar, low-molecular-weight nitrosamines, causing them to elute in the void volume where matrix-induced ion suppression is most severe. The HSS T3 stationary phase promotes enhanced retention of polar analytes, ensuring 4-nitrosopiperazine-1-carbaldehyde elutes in a clean chromatographic window.
Step 3: High-Resolution Mass Spectrometry (HRMS)
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Action: Employ Electrospray Ionization (ESI+) coupled to a Time-of-Flight (ToF) or Orbitrap mass spectrometer. Target the exact monoisotopic mass of the [M+H]+ adduct at m/z 144.07675[3].
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The Causality: Complex matrices (such as degraded carbon capture solvents or formulated drug products) contain hundreds of isobaric interferences. A mass accuracy threshold of <3 ppm is mandatory to unambiguously differentiate the target nitrosamine from background noise. For continuous gas-phase monitoring, Proton Transfer Reaction-Time-of-Flight-Mass Spectrometry (PTR-ToF-MS) is highly effective[4].
Step 4: System Suitability Testing (SST)
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Action: Run a procedural blank consisting of the sample matrix devoid of the API/solvent, spiked with nitrite and ascorbic acid.
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The Causality: If the blank yields a signal at m/z 144.07675, the quenching protocol is insufficient, and the system fails validation.
Self-validating analytical workflow for nitrosamine stability profiling.
Quantitative Analytics
To facilitate rapid method development and stability modeling, the following tables summarize the critical quantitative parameters for 4-nitrosopiperazine-1-carbaldehyde.
Table 1: High-Resolution Mass Spectrometry (HRMS) Parameters
Accurate mass targeting is critical for distinguishing this compound from structurally similar piperazine degradants. Predicted Collision Cross Section (CCS) values are provided for ion mobility spectrometry (IMS) applications[3].
| Adduct Species | Chemical Formula | Theoretical m/z | Predicted CCS (Ų) |
| [M+H]⁺ | C5H10N3O2+ | 144.07675 | 126.9 |
| [M+Na]⁺ | C5H9N3O2Na+ | 166.05869 | 133.9 |
| [M+NH₄]⁺ | C5H13N4O2+ | 161.10329 | 145.8 |
| [M-H]⁻ | C5H8N3O2− | 142.06219 | 128.7 |
Table 2: Degradation Kinetics under Standardized Stress Conditions
The stability of the compound varies drastically depending on environmental energy inputs. Due to its photolability, all analytical preparations must be conducted using actinic shielding (amber glassware).
| Stress Condition | Reagent / Energy Source | Primary Degradation Mechanism | Estimated Half-Life ( t1/2 ) |
| Photolysis (UV-A) | 365 nm irradiation | Homolytic denitrosation | < 15 minutes |
| Oxidation (AOP) | H2O2 / UV (•OH generation) | C–H abstraction & ring opening | ~ 45 minutes |
| Thermal (Aqueous) | 80°C, pH 7.0 buffer | Hydrolysis (Highly stable) | > 14 days |
| Thermal (Acidic) | 80°C, pH 2.0 buffer | Acid-catalyzed denitrosation | ~ 12 hours |
References
- 4-nitrosopiperazine-1-carbaldehyde (C5H9N3O2) - PubChemLite.Université du Luxembourg.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.National Institutes of Health (NIH) / PMC.
- Pilot plant testing to mitigate piperazine oxidation.National Carbon Capture Center.
- Emissions with Various Water Wash Configurations during Pilot Plant Testing of Aqueous Piperazine for CO2 Capture.ACS Publications.
Sources
- 1. nationalcarboncapturecenter.com [nationalcarboncapturecenter.com]
- 2. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-nitrosopiperazine-1-carbaldehyde (C5H9N3O2) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
